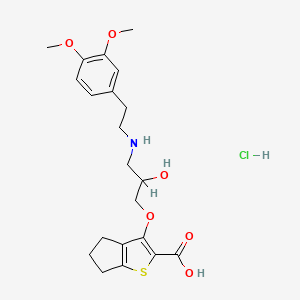

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride

Description

This compound is a structurally complex thiophene derivative with a fused cyclopenta ring, a carboxylic acid group at position 2, and a substituted propoxy side chain featuring a 3,4-dimethoxyphenyl ethylamino moiety. The hydrochloride salt enhances its solubility, making it a candidate for pharmaceutical applications, particularly in oncology due to structural similarities to antiproliferative thiophene derivatives .

Properties

CAS No. |

85462-88-0 |

|---|---|

Molecular Formula |

C21H28ClNO6S |

Molecular Weight |

458.0 g/mol |

IUPAC Name |

3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H27NO6S.ClH/c1-26-16-7-6-13(10-17(16)27-2)8-9-22-11-14(23)12-28-19-15-4-3-5-18(15)29-20(19)21(24)25;/h6-7,10,14,22-23H,3-5,8-9,11-12H2,1-2H3,(H,24,25);1H |

InChI Key |

BHTQOAJCXATTMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(COC2=C(SC3=C2CCC3)C(=O)O)O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta(b)thiophene core, followed by the introduction of the carboxylic acid group. Subsequent steps involve the addition of the 3,4-dimethoxyphenyl ethylamine moiety and the hydroxypropoxy group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions involving oxidative stress and inflammation.

Industry: The compound’s reactivity and functional groups make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Cyclopenta(b)thiophene-2-carboxylic acid, 5,6-dihydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with thiophene-carboxylic acid derivatives studied by Hollósy et al. (2012), such as N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid (T3) and N-(3,4-dichlorophenyl)-amide thiophene-2-carboxylic acid (T6) . Key differences include:

- Ionization : The hydrochloride salt improves aqueous solubility compared to neutral amide derivatives.

Physicochemical and Pharmacological Properties

Hollósy et al. demonstrated that thiophene derivatives (T1–T6) exhibit stronger correlations between calculated lipophilicity (clogP) and antiproliferative activity (LD50) compared to furan analogues . The target compound’s higher clogP (predicted via structural similarity) suggests enhanced membrane permeability but may require balancing with its hydrochloride salt’s solubility for optimal bioavailability.

| Compound | Core Structure | Substituent | clogP<sup>†</sup> | logk<sup>‡</sup> | LD50 (µM) |

|---|---|---|---|---|---|

| Target Compound | Cyclopenta-thiophene | 3,4-Dimethoxyphenyl, HCl salt | ~3.8* | N/A | N/A |

| T3 (Thiophene derivative) | Thiophene-2-carboxylic | 4-Methoxyphenyl amide | 2.5 | 0.92 | 58.2 |

| T6 (Thiophene derivative) | Thiophene-2-carboxylic | 3,4-Dichlorophenyl amide | 3.1 | 1.45 | 34.7 |

<sup>†</sup>clogP values from Hollósy et al. (2012); *estimated for target compound using fragment-based methods.

<sup>‡</sup>logk: Experimentally determined lipophilicity index.

Key Research Findings

Lipophilicity-Activity Relationship : Thiophene derivatives with higher clogP (e.g., T6, clogP = 3.1) showed lower LD50 values (greater potency) against A431 cells, suggesting lipophilicity enhances membrane penetration and target engagement . The target compound’s predicted clogP (~3.8) aligns with this trend but requires empirical validation.

Role of Substituents : Methoxy groups (as in T3 and the target compound) may improve metabolic stability compared to halogenated analogues (e.g., T6), but could reduce binding affinity due to steric effects .

Solubility Considerations : The hydrochloride salt in the target compound likely mitigates excessive hydrophobicity, a limitation observed in high-clogP neutral amides like T6 .

Q & A

Q. What are the common synthetic routes for preparing this compound and its intermediates?

The synthesis typically involves coupling hydroxypropoxy or bis-allyloxy derivatives to the thiophene core. Key steps include:

- Nucleophilic substitution : Reacting 4,5-diarylthiophene-2-carboxylic acid derivatives with epoxide intermediates under basic conditions to introduce the hydroxypropoxy side chain .

- Amine coupling : The 3,4-dimethoxyphenethylamine group is introduced via reductive amination or direct coupling, followed by hydrochlorination to form the final salt .

- Purification : Column chromatography and recrystallization are critical for isolating intermediates and the final product .

Q. What analytical techniques are used to characterize this compound?

Researchers employ:

Q. What molecular targets or mechanisms are associated with this compound?

The compound exhibits anti-inflammatory activity, likely via:

Q. What safety protocols are recommended for handling this compound?

Based on SDS data for analogous thiophenes:

Q. What regulatory considerations apply to its use in research?

Compliance includes:

- TSCA : Listed under the Toxic Substances Control Act for laboratory use .

- Proposition 65 : No carcinogenicity warnings reported, but chronic toxicity studies are advised .

Advanced Research Questions

Q. How can researchers optimize experimental designs for pharmacological testing?

Q. How to reconcile contradictions between in vitro and in vivo data?

Discrepancies may arise from:

- Bioavailability issues : Poor solubility or metabolic instability. Use pharmacokinetic profiling (e.g., plasma half-life in rodents) to adjust formulations .

- Model limitations : In vitro assays (e.g., COX-2 inhibition) may not capture tissue-specific effects observed in vivo .

Q. What advanced techniques address stability or hygroscopicity challenges?

- Lyophilization : Stabilizes the hydrochloride salt for long-term storage .

- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity and guides packaging (e.g., desiccant-containing vials) .

Q. How to investigate structure-activity relationships (SAR) for this compound?

Q. How to resolve discrepancies between molecular docking predictions and experimental activity?

Q. What in vivo models are most appropriate for evaluating efficacy?

- Rodent inflammation models : Carrageenan-induced paw edema or LPS-induced sepsis for acute anti-inflammatory effects .

- Chronic models : Collagen-induced arthritis to assess long-term efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.